molecular formula C12H15NO4S B1586745 Methyl 4-(1,1-Dioxothiomorpholino)benzoate CAS No. 45185-76-0

Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Cat. No.: B1586745
CAS No.: 45185-76-0
M. Wt: 269.32 g/mol
InChI Key: IMLAPXMJROBNSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate typically involves the reaction of 4-(1,1-Dioxothiomorpholino)benzoic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1,1-Dioxothiomorpholino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(1,1-Dioxothiomorpholino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1,1-Dioxothiomorpholino)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

    Methyl 4-(1,1-Dioxothiomorpholino)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    4-(1,1-Dioxothiomorpholino)benzoic acid methyl ester: Another name for the same compound.

    4-(Methoxycarbonyl)phenylthiomorpholine 1,1-dioxide: A structural isomer with similar properties.

Uniqueness: Methyl 4-(1,1-Dioxothiomorpholino)benzoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-12(14)10-2-4-11(5-3-10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLAPXMJROBNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377219
Record name Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

45185-76-0
Record name Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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